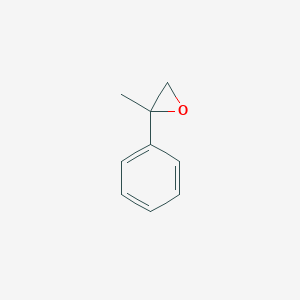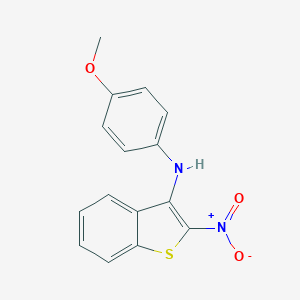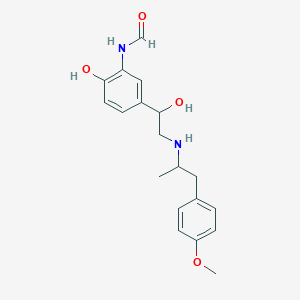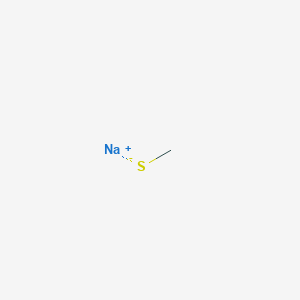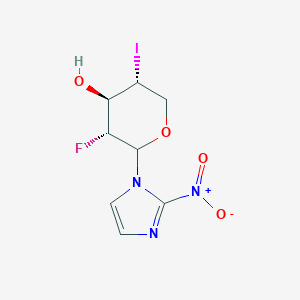
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, also known as FIDON, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. FIDON belongs to the class of nitroimidazole derivatives, which have been studied extensively for their ability to target hypoxic tumor cells.
作用机制
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole exerts its anticancer effects by targeting the hypoxic cells in tumors. It undergoes a reduction reaction in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic cells, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, leading to cell death. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to selectively target hypoxic cells, resulting in minimal toxicity to normal cells.
生化和生理效应
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to sensitize hypoxic tumor cells to radiation therapy, resulting in improved treatment outcomes. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to inhibit the expression of angiogenic factors, which are involved in the growth of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation in the presence of oxygen. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, including the role of nitroreductase in the reduction of the compound. Additionally, further studies are needed to evaluate the efficacy of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole analogs with improved solubility and stability could lead to the development of more effective cancer treatments.
合成方法
The synthesis of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole involves a series of chemical reactions that start with the conversion of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide. This is followed by the reaction of the bromide with 2-fluoro-4-iodo-5-nitrobenzoic acid in the presence of a base to form the intermediate product. The final step involves the deacetylation of the intermediate product to yield 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole.
科学研究应用
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been extensively studied for its potential application in cancer treatment. Nitroimidazoles, including 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, have been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. Hypoxic cells are found in the core of solid tumors and are known to be more aggressive and resistant to treatment. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to sensitize these cells to radiation therapy, resulting in improved treatment outcomes.
属性
CAS 编号 |
147132-90-9 |
|---|---|
产品名称 |
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole |
分子式 |
C8H9FIN3O4 |
分子量 |
357.08 g/mol |
IUPAC 名称 |
(3R,4R,5R)-3-fluoro-5-iodo-2-(2-nitroimidazol-1-yl)oxan-4-ol |
InChI |
InChI=1S/C8H9FIN3O4/c9-5-6(14)4(10)3-17-7(5)12-2-1-11-8(12)13(15)16/h1-2,4-7,14H,3H2/t4-,5-,6+,7?/m1/s1 |
InChI 键 |
VXOBQWXRNFDBEO-FTFTVQOISA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
规范 SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
同义词 |
1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole 1-(2-fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole FIAZP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



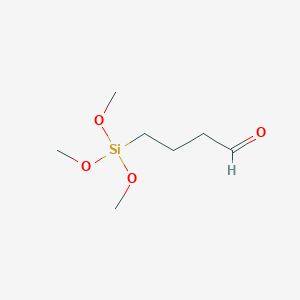
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
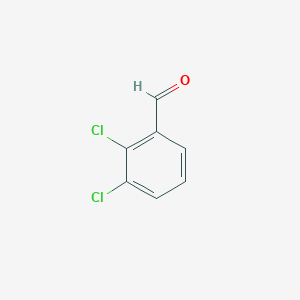
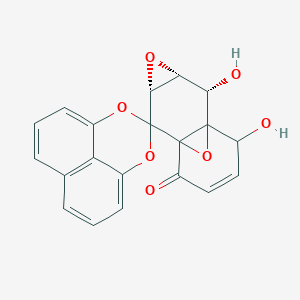
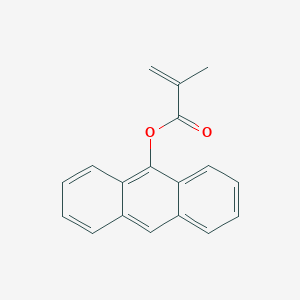

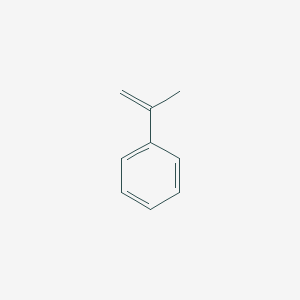
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
